molecular formula C11H14ClNO4 B1412314 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide CAS No. 1245796-20-6

2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide

Cat. No.: B1412314
CAS No.: 1245796-20-6
M. Wt: 259.68 g/mol
InChI Key: CWEDMVJMDAHJIH-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide is an organic compound with the molecular formula C11H14ClNO4 It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro group and a 2,4,6-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide typically involves the reaction of 2,4,6-trimethoxyaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 1-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process involves:

    Continuous Stirring: To ensure uniform mixing of reactants

    Controlled Addition of Reagents: To prevent excessive heat generation

    Purification: Using techniques such as recrystallization or chromatography to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor binding assays.

    Industrial Applications: It serves as a precursor for the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include:

    Enzymes: Such as kinases or proteases

    Receptors: Such as G-protein coupled receptors or ion channels

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide
  • 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide
  • 2-Chloro-N-(2,6-dimethoxyphenyl)acetamide

Comparison

2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with fewer methoxy groups, it may exhibit different solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

2-chloro-N-(2,4,6-trimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4/c1-15-7-4-8(16-2)11(9(5-7)17-3)13-10(14)6-12/h4-5H,6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEDMVJMDAHJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)NC(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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